2-Chloro-6-(4-piperidyl)pyridine
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Overview
Description
2-chloro-6-(piperidin-4-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the second position and a piperidine ring at the sixth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(piperidin-4-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-chloropyridine is treated with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of 2-chloro-6-(piperidin-4-yl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-6-(piperidin-4-yl)pyridine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-6-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(piperidin-4-yl)pyridine-4-boronic acid: A derivative used in coupling reactions.
2-chloropyridine: A precursor in the synthesis of 2-chloro-6-(piperidin-4-yl)pyridine.
Piperidine derivatives: Compounds with similar structural features and pharmacological properties.
Uniqueness
2-chloro-6-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-6-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 |
InChI Key |
HRWXCVQRHBJKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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